4(1H)-Quinolinethione
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Scientific Research Applications
Nonlinear Optical Properties
- Optical and Electronic Applications : Quinoline derivatives, including 4(1H)-Quinolinethione, exhibit potential in nonlinear optical (NLO) research. Their molecular stability, electron donating capability, and significant NLO properties suggest possible uses in technology-related applications (Khalid et al., 2019).
Synthesis and Reactivity
- Chemical Synthesis and Reactions : Quinoline derivatives are synthesized through various chemical reactions, offering a wide range of substituted derivatives and poly-fused heterocyclic ring systems. These reactions are significant for the development of new materials and chemicals (Baashen, 2018).
Biological and Anticancer Activity
- Potential in Cancer Treatment : Some quinoline derivatives, like 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, show promise as protein kinase inhibitors, which are relevant in cancer treatment. These derivatives display significant inhibitory activity against various kinases, indicating their potential in developing new cancer therapies (Medvedeva & Shikhaliev, 2022).
Fluorescent Probes in Biological Systems
- Biological Imaging : Certain quinoline derivatives are used as fluorescent probes for selective detection in biological systems, such as detecting glutathione in living cells. This application is crucial for understanding cellular processes and diseases (Mani et al., 2020).
Antimicrobial and Antifungal Properties
- Antimicrobial Use : The synthesis of novel quinoline derivatives, including quinazolin-4(3H) with quinoline nucleus, has been explored for their antimicrobial properties. These compounds could potentially be used in developing new antibacterial and antifungal agents (Barat & Patel, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1H-quinoline-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYCCMJSURLMLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901675 | |
Record name | NoName_811 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76076-27-2 | |
Record name | 4(1H)-Quinolinethione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076076272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(1H)-Quinolinethione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4(1H)-Quinolinethione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ34MT6QVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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